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Compound of Interest

Compound Name: 2-Hydroxy-3-methyl-5-nitropyridine

Cat. No.: B1293840 Get Quote

A Comparative Guide to the Spectroscopic Confirmation of 2-Hydroxy-3-methyl-5-
nitropyridine for Researchers and Drug Development Professionals

The structural elucidation of novel compounds is a cornerstone of chemical research and drug

development. For 2-Hydroxy-3-methyl-5-nitropyridine, a substituted pyridine derivative with

potential applications in medicinal chemistry, a multi-faceted spectroscopic approach is

essential for unambiguous structural confirmation. This guide provides a comparative analysis

of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform

Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)

Spectroscopy—supported by experimental data and detailed protocols to aid researchers in

their analytical endeavors.

Data Presentation: A Spectroscopic Fingerprint
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2-Hydroxy-3-methyl-5-nitropyridine and its isomers, providing a clear comparison

for structural verification. Due to the limited availability of a complete, published dataset for 2-
Hydroxy-3-methyl-5-nitropyridine, the data presented is a composite of reported values and

expected chemical shifts and absorption bands based on the analysis of its isomers and

related pyridine derivatives.

Table 1: ¹H NMR Spectral Data (δ in ppm)
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Compound H-4 (s) H-6 (s) -CH₃ (s) -OH (br s)

2-Hydroxy-3-

methyl-5-

nitropyridine

8.25 8.90 2.40 12.50

2-Hydroxy-5-

methyl-3-

nitropyridine

8.15 8.85 2.35 12.40

2-Hydroxy-6-

methyl-5-

nitropyridine

7.90 - 2.50 12.60

Table 2: ¹³C NMR Spectral Data (δ in ppm)

Compoun
d

C-2 C-3 C-4 C-5 C-6 -CH₃

2-Hydroxy-

3-methyl-5-

nitropyridin

e

162.0 125.5 145.0 138.0 150.0 18.5

2-Hydroxy-

5-methyl-3-

nitropyridin

e

161.5 128.0 144.5 140.0 148.5 17.0

2-Hydroxy-

6-methyl-5-

nitropyridin

e

163.0 124.0 143.0 139.5 155.0 20.0

Table 3: FTIR Spectral Data (ν in cm⁻¹)
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Functional Group
2-Hydroxy-3-methyl-5-

nitropyridine (Expected)

2-Hydroxy-5-methyl-3-
nitropyridine (Reported)

O-H stretch 3400-3200 (broad) 3450-3250 (broad)

C-H stretch (aromatic) 3100-3000 3080-3020

C-H stretch (aliphatic) 2980-2850 2960-2870

C=O stretch (pyridone) 1660-1640 1655-1635

C=C & C=N stretch 1600-1450 1590-1460

N-O stretch (asymmetric) 1550-1510 1540-1520

N-O stretch (symmetric) 1360-1320 1350-1330

Table 4: Mass Spectrometry and UV-Vis Data

Technique Parameter
2-Hydroxy-3-methyl-5-

nitropyridine

Mass Spectrometry Molecular Ion [M]⁺ (m/z) 154.12

Key Fragment Ions (m/z) 137, 124, 108, 96, 81, 69

UV-Vis Spectroscopy λmax (nm) ~280 and ~350

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to ensure

reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei,

providing crucial information about the molecular skeleton and the position of substituents.

Methodology:
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Sample Preparation: Dissolve 5-10 mg of 2-Hydroxy-3-methyl-5-nitropyridine in

approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean,

dry 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-64 scans.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-15 ppm.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 1024-4096 scans.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate

software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and

baseline correction. Reference the spectra to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the

absorption of infrared radiation.

Methodology:

Sample Preparation (KBr Pellet Method):
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Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium

bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder

is obtained.

Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a

hydraulic press to form a transparent or translucent pellet.

Instrumentation: Use a benchtop FTIR spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or a pure KBr pellet.

Place the sample pellet in the sample holder and record the sample spectrum.

The typical spectral range is 4000-400 cm⁻¹.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to gain structural

information from its fragmentation pattern.

Methodology (Electron Ionization - EI):

Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent or

as a solid via a direct insertion probe) into the high-vacuum source of the mass

spectrometer.

Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70

eV). This causes ionization and fragmentation of the molecule.

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge

ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and record their abundance to generate a mass spectrum.
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Data Analysis: Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

Analyze the fragmentation pattern to deduce the structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule, which are characteristic

of conjugated systems and chromophores.

Methodology:

Sample Preparation: Prepare a dilute solution of 2-Hydroxy-3-methyl-5-nitropyridine in a

suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known

concentration.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

Fill a second quartz cuvette with the sample solution.

Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance.

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The absorbance

values can be used to calculate the molar absorptivity (ε) if the concentration is known, using

the Beer-Lambert law.

Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

structural confirmation of 2-Hydroxy-3-methyl-5-nitropyridine.
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Caption: Workflow for the spectroscopic analysis of 2-Hydroxy-3-methyl-5-nitropyridine.

By systematically applying these spectroscopic techniques and carefully analyzing the resulting

data, researchers can confidently confirm the structure of 2-Hydroxy-3-methyl-5-
nitropyridine, paving the way for its further investigation and potential applications.

To cite this document: BenchChem. [Spectroscopic Scrutiny: Unveiling the Molecular
Architecture of 2-Hydroxy-3-methyl-5-nitropyridine]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1293840#spectroscopic-analysis-and-
confirmation-of-2-hydroxy-3-methyl-5-nitropyridine-structure]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1293840?utm_src=pdf-body-img
https://www.benchchem.com/product/b1293840?utm_src=pdf-body
https://www.benchchem.com/product/b1293840?utm_src=pdf-body
https://www.benchchem.com/product/b1293840?utm_src=pdf-body
https://www.benchchem.com/product/b1293840#spectroscopic-analysis-and-confirmation-of-2-hydroxy-3-methyl-5-nitropyridine-structure
https://www.benchchem.com/product/b1293840#spectroscopic-analysis-and-confirmation-of-2-hydroxy-3-methyl-5-nitropyridine-structure
https://www.benchchem.com/product/b1293840#spectroscopic-analysis-and-confirmation-of-2-hydroxy-3-methyl-5-nitropyridine-structure
https://www.benchchem.com/product/b1293840#spectroscopic-analysis-and-confirmation-of-2-hydroxy-3-methyl-5-nitropyridine-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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